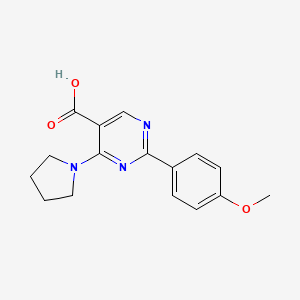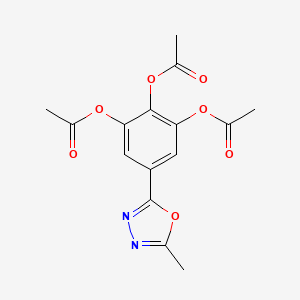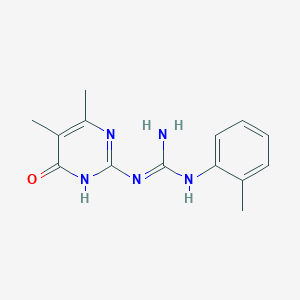
2-(4-Methoxyphenyl)-4-(1-pyrrolidinyl)-5-pyrimidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“MPYPC” , is a chemical compound with a complex structure. It belongs to the class of diterpenoids, which are natural products found in various plants. These compounds often play essential roles in plant defense mechanisms and ecological interactions .
Preparation Methods
Synthetic Routes:: The synthetic routes for MPYPC involve several steps. While I don’t have specific details on its synthesis, researchers typically use organic chemistry techniques to assemble the compound. These methods may include cyclization reactions, functional group transformations, and protecting group manipulations.
Reaction Conditions:: The exact reaction conditions (temperature, solvents, catalysts) would depend on the specific synthetic pathway chosen. Researchers aim for high yields and purity during each step.
Industrial Production:: MPYPC is not commonly produced industrially due to its specialized nature. if it were to be scaled up, optimization of synthetic routes and cost-effective production methods would be necessary.
Chemical Reactions Analysis
MPYPC likely undergoes various chemical reactions, including:
Oxidation: Oxidative processes can modify its functional groups.
Reduction: Reduction reactions may alter its structure.
Substitution: Substituting specific atoms or groups can lead to derivatives.
Hydroxylation: Introducing hydroxyl groups can enhance its solubility or reactivity.
Common reagents and conditions would vary based on the specific reaction. Major products formed from these reactions might include hydroxylated derivatives, esters, or amides.
Scientific Research Applications
MPYPC’s applications span multiple fields:
Chemistry: Researchers study its reactivity, stability, and potential as a synthetic intermediate.
Biology: MPYPC could interact with cellular components, affecting cell function.
Medicine: Investigations explore its pharmacological properties, potential as a drug lead, or role in disease pathways.
Industry: Although not widely used, it might find applications in specialty chemicals.
Mechanism of Action
MPYPC’s mechanism of action likely involves interactions with specific molecular targets. These could include enzymes, receptors, or signaling pathways. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
MPYPC’s uniqueness lies in its specific structure and functional groups. Similar compounds might include other diterpenoids or pyrimidine derivatives. without specific names, I cannot provide an exhaustive list.
Properties
Molecular Formula |
C16H17N3O3 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-pyrrolidin-1-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C16H17N3O3/c1-22-12-6-4-11(5-7-12)14-17-10-13(16(20)21)15(18-14)19-8-2-3-9-19/h4-7,10H,2-3,8-9H2,1H3,(H,20,21) |
InChI Key |
MFDNLGSTNQKNEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(C(=N2)N3CCCC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methyl]-1,6-dihydropyrimidin-2-yl}amino)methylidene]benzamide](/img/structure/B11036210.png)

![1-{3-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]-4-methylphenyl}-1H-tetrazole](/img/structure/B11036221.png)
![1-(7-Amino-2,5-diphenylimidazo[1,5-b]pyridazin-3-yl)ethanone](/img/structure/B11036230.png)
![(2E)-2-(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarboximidamide](/img/structure/B11036234.png)
![3,3'-Sulfanediylbis[1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione]](/img/structure/B11036239.png)


![1-(4-Fluorophenyl)-3-[4-hydroxy-6-(4-methoxyphenyl)pyrimidin-2-yl]guanidine](/img/structure/B11036252.png)
![6-methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide](/img/structure/B11036258.png)
![4-(methoxymethyl)-6-methyl-N'-[(E)-1H-pyrazol-3-ylmethylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11036264.png)
![4-Amino-7-(3-methoxyphenyl)-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11036270.png)
![N-(3-methylphenyl)-2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]acetamide](/img/structure/B11036276.png)
